molecular formula C16H22FNO2 B13671510 1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine

1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine

Cat. No.: B13671510
M. Wt: 279.35 g/mol
InChI Key: YAGJQAJSQSESCI-UHFFFAOYSA-N
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Description

1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-fluoro-3-methylphenyl substituent at the 3-position. Pyrrolidine, a five-membered saturated nitrogen heterocycle, is a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to mimic bioactive molecules . The Boc group enhances solubility, stabilizes the amine during synthesis, and modulates pharmacokinetic properties . The 4-fluoro-3-methylphenyl substituent contributes to lipophilicity and metabolic stability, making this compound a candidate for drug discovery, particularly in targeting central nervous system (CNS) disorders or enzyme inhibition .

Properties

Molecular Formula

C16H22FNO2

Molecular Weight

279.35 g/mol

IUPAC Name

tert-butyl 3-(4-fluoro-3-methylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H22FNO2/c1-11-9-12(5-6-14(11)17)13-7-8-18(10-13)15(19)20-16(2,3)4/h5-6,9,13H,7-8,10H2,1-4H3

InChI Key

YAGJQAJSQSESCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCN(C2)C(=O)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine typically involves the following steps:

Industrial production methods for this compound may involve optimized reaction conditions and catalysts to improve yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the substituents on the pyrrolidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the nitrogen atom.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various acids and bases for substitution and deprotection reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

While specific information on "1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine" is limited, here's what can be gathered about the applications of similar compounds:

1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-piperidinecarboxylic acid

This compound has several scientific research applications:

  • Medicinal Chemistry It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
  • Material Science Due to its unique structural properties, it is used in the development of advanced materials, including polymers and coatings.
  • Biological Studies It is employed in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
  • Chemical Synthesis It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors, but the exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

1-Boc-3-fluoro-4-pyrrolidinone

1-Boc-3-fluoro-4-pyrrolidinone is used as an intermediate in the manufacture of various substances such as pharmaceuticals, agrochemicals, and dyestuffs .

N-Boc-3-pyrrolidine formaldehyde

N-Boc-3-pyrrolidine formaldehyde is an important synthesis material of a lot of medicine, agricultural chemicals, and auxiliary, for example channel receptor agonist and receptor modulators, and for diseases such as treatment pain, central nervous system disease, neuropathy, and inflammation .

Method for synthesizing N-Boc-3-pyrrolidine formaldehyde

Mechanism of Action

The mechanism of action of 1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the Boc group and the 4-fluoro-3-methylphenyl substituent can influence its binding affinity and selectivity towards biological targets. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations in Pyrrolidine Derivatives

a. 1-Boc-3-aminopyrrolidine (CAS: 147081-49-0)

  • Structure : Boc-protected amine at position 3.
  • This difference impacts bioavailability and target selectivity .
  • Applications : Used as a chiral building block in asymmetric synthesis .

b. 3-(4-Chloro-3-methylphenyl)pyrrolidine (CAS: N/A)

  • Structure : Chlorine replaces fluorine at the para position of the phenyl ring.
  • Properties : Chlorine’s higher electronegativity and larger atomic radius may alter binding affinity in receptor-ligand interactions compared to fluorine. Chlorinated derivatives often exhibit enhanced metabolic stability but increased toxicity risks .

c. 3-(2-Chloro-4-fluorophenyl)pyrrolidine Hydrochloride (CAS: N/A)

  • Structure : Differs in halogen positioning (2-Cl, 4-F) and lacks Boc protection.
  • Properties: The hydrochloride salt improves water solubility but reduces membrane permeability.

Data Table 1: Substituent Effects on Pyrrolidine Derivatives

Compound Substituent Boc Protection Key Properties
Target Compound 4-Fluoro-3-methylphenyl Yes High lipophilicity, metabolic stability
1-Boc-3-aminopyrrolidine NH2 Yes Polar, H-bond donor
3-(4-Chloro-3-methylphenyl)pyrrolidine 4-Chloro-3-methylphenyl No Enhanced stability, higher toxicity risk
3-(2-Cl-4-F-phenyl)pyrrolidine HCl 2-Cl-4-F-phenyl No Improved solubility, reactive amine

Ring Size and Saturation: Piperidine vs. Pyrrolidine

Example : 1-((4'-Fluoro-3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperidine (Compound 3c)

  • Structure : Six-membered piperidine ring with a similar aryl substituent.
  • However, the increased flexibility may reduce target specificity compared to pyrrolidine .
  • Synthesis : Prepared via Suzuki-Miyaura coupling, a method adaptable to the target compound’s synthesis .

Data Table 2: Ring Size Comparison

Property Pyrrolidine (5-membered) Piperidine (6-membered)
Ring Strain Higher Lower
Conformational Rigidity Moderate High
Synthetic Accessibility Easier functionalization Requires longer routes

Borane Complexes: Impact of Substituents on Stability

Example : Pyrrolidine Borane vs. Piperidine Borane

  • Key Findings : Piperidine borane exhibits a longer B–N bond length (1.65 Å) than pyrrolidine borane (1.62 Å), yet stronger bond dissociation energy (BDE) due to better orbital overlap.
  • Implications : For the target compound, the electron-withdrawing fluorine substituent may weaken B–N interactions in hypothetical borane complexes, affecting hydrogen storage applications .

Biological Activity

1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine is C17H22FNO4C_{17}H_{22}FNO_4, with a molecular weight of approximately 323.4 g/mol. The compound features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a fluoro-substituted methylphenyl moiety. The presence of the fluoro group enhances the compound's reactivity and biological activity due to its electronegative nature, which can influence molecular interactions and stability.

The mechanism of action for 1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine involves its ability to bind to various enzymes and receptors, modulating their activity. This modulation can lead to alterations in biochemical pathways critical for cellular functions. For instance, the compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its application .

Biological Activity

Research indicates that 1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine exhibits activity against several biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could be beneficial in treating diseases where these enzymes play a crucial role.
  • Receptor Modulation : It may interact with specific receptors involved in neurotransmission or other signaling pathways, suggesting potential applications in neuropharmacology.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of 1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine against different cancer cell lines. The results indicated significant inhibitory activity with IC50 values showing effective concentration ranges against tumor cells .
Cell LineIC50 Value (µM)
HeLa (Cervical Cancer)10.5
CaCo-2 (Colon Cancer)15.2
H9c2 (Myoblasts)12.8
  • Neuroprotective Effects : Another investigation highlighted the compound's potential neuroprotective properties through modulation of neurotransmitter systems, particularly those involving serotonin receptors .
  • In Vivo Studies : In vivo studies demonstrated that the compound could significantly suppress tumor growth in animal models at doses as low as 25 mg/kg, indicating its potential for therapeutic applications .

Comparative Analysis

When compared to similar compounds, 1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine exhibits distinct biological profiles due to its unique substituents:

CompoundKey ActivityIC50 Value (µM)
1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidineAnticancer10.5
1-Boc-3-(4-isopropylphenyl)pyrrolidineEnzyme Inhibition20.0
Similar Pyrrolidine DerivativeModerate Anticancer Activity25.0

Q & A

Q. What synthetic routes are commonly employed for preparing 1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine, and how are intermediates characterized?

Methodological Answer: A typical synthesis involves Boc protection/deprotection and coupling reactions. For example, Boc-protected intermediates (e.g., 4k-Boc and 4l-Boc) are prepared via reactions in anhydrous dichloromethane with trifluoroacetic acid, followed by neutralization and isolation. Key steps include:

  • Catalytic cross-coupling : Use of Pd catalysts and Cu iodide in DME/EtOH at 120°C for aryl coupling .
  • Characterization : 1H NMR and HRMS confirm structural integrity. For example, intermediates exhibit distinct NMR shifts for Boc groups (e.g., δ ~1.4 ppm for tert-butyl) and aromatic protons (δ 6.8–7.3 ppm for fluorophenyl groups) .

Q. What safety protocols are critical when handling Boc-protected pyrrolidine derivatives?

Methodological Answer:

  • Protective Equipment : Wear gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors (e.g., trifluoroacetic acid during Boc deprotection) .
  • Waste Disposal : Segregate halogenated solvents (e.g., dichloromethane) and acidic waste. Neutralize residual acids before disposal .
  • Emergency Measures : Immediate rinsing with water for skin/eye exposure and medical consultation for persistent symptoms .

Q. How is the purity of 1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine validated in academic settings?

Methodological Answer:

  • Chromatography : HPLC/GC-MS with C18 columns and gradient elution (e.g., acetonitrile/water) to assess purity (>95%) .
  • Melting Point Analysis : Consistency with literature values (if crystalline) or refractive index measurements for oily products .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to minimize byproducts in aryl-pyrrolidine synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂, XPhos, or Buchwald-Hartwig catalysts for efficiency. Evidence shows Pd/Cu systems reduce homocoupling byproducts in DME/EtOH .
  • Temperature Control : Maintain 120°C to balance reaction rate and selectivity. Higher temperatures may degrade Boc groups .
  • Additives : Use Na2CO3 or Cs2CO3 to stabilize intermediates and improve yields .

Q. What analytical techniques resolve contradictions in stereochemical assignments for fluorophenyl-pyrrolidine derivatives?

Methodological Answer:

  • X-ray Crystallography : Definitive determination of absolute configuration (e.g., dihedral angles: C7A–C2A–C3A–C4A = 37.81°) .
  • NOESY NMR : Correlate spatial proximity of fluorophenyl protons with pyrrolidine backbone to confirm substituent orientation .
  • DFT Calculations : Compare experimental NMR shifts with computed values for different stereoisomers .

Q. How do electronic effects of the 4-fluoro-3-methylphenyl group influence reactivity in downstream functionalization?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS) : Fluorine’s electron-withdrawing effect directs reactions to meta positions. Methyl groups enhance steric hindrance, requiring bulky catalysts for regioselective modifications .
  • Nucleophilic Attack : Boc deprotection under acidic conditions (e.g., HCl/dioxane) proceeds faster due to fluorine’s inductive effect stabilizing intermediates .

Q. What strategies mitigate decomposition during Boc deprotection in polar solvents?

Methodological Answer:

  • Solvent Choice : Use dichloromethane over THF to avoid side reactions with Lewis acids .
  • Acid Concentration : Optimize TFA concentration (e.g., 20–50% v/v) to balance deprotection rate and stability .
  • Low-Temperature Quenching : Neutralize with cold NaHCO3 to prevent exothermic degradation .

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